molecular formula C16H10Cl2F2N4O B2906662 1-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-49-4

1-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2906662
CAS No.: 338408-49-4
M. Wt: 383.18
InChI Key: XYYRHDLGICMXKM-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with dichlorophenyl and difluorophenyl groups, making it a molecule of interest in medicinal and industrial chemistry.

Mechanism of Action

Target of Action

A structurally similar compound, 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, is known to inhibit chitin synthesis . Chitin is a key component of the cell walls of fungi and the exoskeletons of insects and crustaceans. Therefore, it’s possible that our compound might also target enzymes involved in chitin synthesis.

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the dichlorophenyl and difluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding halogenated precursors.

    Final coupling step: The triazole intermediate is then coupled with the carboxamide moiety under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a similar triazole ring structure.

    Itraconazole: Another antifungal compound with a triazole ring, used to treat a variety of fungal infections.

    Voriconazole: A triazole derivative with broad-spectrum antifungal activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F2N4O/c1-8-21-15(16(25)22-14-3-2-11(19)7-13(14)20)23-24(8)12-5-9(17)4-10(18)6-12/h2-7H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYRHDLGICMXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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